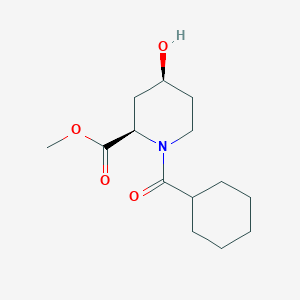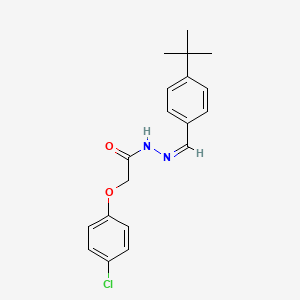![molecular formula C16H15BrN2O3 B3919710 N'-[(4-bromobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B3919710.png)
N'-[(4-bromobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide
Descripción general
Descripción
N'-[(4-bromobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide, also known as BBAE, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBAE is a member of the class of compounds known as benzamides, which have been shown to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N'-[(4-bromobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide is not fully understood, but it is believed to involve the inhibition of histone deacetylase (HDAC) activity. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. Inhibition of HDAC activity by N'-[(4-bromobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide leads to the accumulation of acetylated histones, which can result in the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
N'-[(4-bromobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide has been shown to have a number of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. N'-[(4-bromobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide has also been shown to inhibit the migration and invasion of cancer cells, which can prevent metastasis. In addition, N'-[(4-bromobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-[(4-bromobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide in lab experiments is its high potency and selectivity, which allows for the study of specific biological processes. However, one limitation is that N'-[(4-bromobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide is relatively unstable and can degrade over time, which can affect the reproducibility of results.
Direcciones Futuras
There are several future directions for research on N'-[(4-bromobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide. One area of focus is the development of more stable analogs of N'-[(4-bromobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide that can be used in long-term studies. Another area of focus is the investigation of the potential use of N'-[(4-bromobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide in combination with other drugs or therapies to enhance its efficacy. Finally, further studies are needed to fully understand the mechanism of action of N'-[(4-bromobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide and its potential applications in the treatment of cancer and other diseases.
Conclusion:
In conclusion, N'-[(4-bromobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide is a promising compound with potential applications in scientific research, particularly in the field of cancer research. Its high potency and selectivity make it a valuable tool for the study of specific biological processes. However, further research is needed to fully understand its mechanism of action and to develop more stable analogs for long-term studies.
Aplicaciones Científicas De Investigación
N'-[(4-bromobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N'-[(4-bromobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide has antiproliferative effects on various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N'-[(4-bromobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Propiedades
IUPAC Name |
[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 4-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-21-14-5-3-2-4-12(14)10-15(18)19-22-16(20)11-6-8-13(17)9-7-11/h2-9H,10H2,1H3,(H2,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZTZIPJPCZJNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=NOC(=O)C2=CC=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C/C(=N/OC(=O)C2=CC=C(C=C2)Br)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-N'-{[(4-bromophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B3919642.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3919646.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole](/img/structure/B3919647.png)
![6-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3919652.png)

![2-{(2-furylmethyl)[3-(1H-pyrazol-1-ylmethyl)benzyl]amino}butan-1-ol](/img/structure/B3919678.png)

![3,3'-{[4-(4-morpholinyl)phenyl]methylene}bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B3919700.png)
![6-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3919708.png)

![3-({4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3919723.png)

![N-(sec-butyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B3919749.png)
![N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyl-1-(4-methyl-1,3-thiazol-2-yl)ethanamine](/img/structure/B3919754.png)